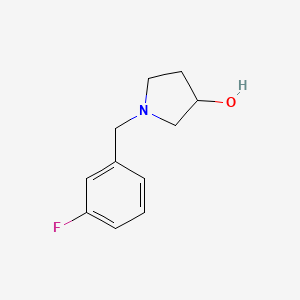

1-(3-Fluorobenzyl)pyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

The synthesis of 1-(3-Fluorobenzyl)pyrrolidin-3-ol typically involves the reaction of 3-fluorobenzyl chloride with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Analyse Des Réactions Chimiques

1-(3-Fluorobenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Applications De Recherche Scientifique

Scientific Research Applications

1-(3-Fluorobenzyl)pyrrolidin-3-ol has diverse applications across various scientific domains:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor in the synthesis of complex organic molecules, allowing for further functionalization.

- Reactivity Studies : The compound can undergo oxidation and reduction reactions, yielding ketones, aldehydes, and amines.

Biology

- Receptor Binding Studies : Research indicates that this compound interacts with the histamine H3 receptor, which is implicated in cognitive functions and neurological disorders like Alzheimer's disease. Its binding affinity is enhanced by the fluorobenzyl group, contributing to its biological activity.

| Biological Activity | Target Receptor/Enzyme | Mechanism of Action |

|---|---|---|

| Histamine H3 Receptor | Cognitive functions | Modulates neurotransmitter release |

| Antibacterial Activity | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL |

Medicine

- Therapeutic Potential : Investigated for anti-inflammatory and analgesic effects. Preliminary studies suggest it may be beneficial in treating conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) due to its interaction with neurotransmitter systems .

| Therapeutic Application | Potential Condition | Evidence Level |

|---|---|---|

| Anti-inflammatory | Chronic pain | Moderate |

| Neurological disorders | ADHD | Preliminary |

Industry

- Pharmaceutical Development : The compound is explored as an intermediate in drug synthesis, particularly for developing new therapeutic agents targeting neurological conditions .

Case Studies

Recent studies have highlighted the compound's potential in various applications:

-

Histamine H3 Receptor Affinity Study :

- Research demonstrated that this compound exhibits significant binding affinity to the histamine H3 receptor, suggesting its potential role in modulating cognitive functions.

- Antibacterial Efficacy Assessment :

Mécanisme D'action

The mechanism of action of 1-(3-Fluorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions or signaling pathways .

Comparaison Avec Des Composés Similaires

1-(3-Fluorobenzyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

Benzylpyrrolidin-3-ol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

4-Fluorobenzylpyrrolidin-3-ol: The fluorine atom is positioned differently, potentially altering its interaction with molecular targets.

N-Hexyl-1-benzylpyrrolidin-3-amine: Contains an additional hexyl group, which may affect its solubility and biological properties.

Activité Biologique

1-(3-Fluorobenzyl)pyrrolidin-3-ol is a chemical compound with significant potential in pharmacological applications, particularly due to its structural characteristics that enhance its biological activity. This compound consists of a pyrrolidine ring substituted with a 3-fluorobenzyl group and a hydroxyl group at the 3-position, contributing to its unique interactions with biological targets.

- Molecular Formula : C11H14FNO

- Molecular Weight : 195.24 g/mol

- Structural Features :

- Pyrrolidine ring

- 3-Fluorobenzyl substitution

- Hydroxyl functional group

The presence of the fluorine atom in the benzyl group is known to influence the compound's reactivity and biological interactions, enhancing its binding affinity to various receptors and enzymes.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Compounds with similar structures have demonstrated significant inhibitory effects on monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters such as dopamine. In vitro studies have shown that certain derivatives of pyrrolidine exhibit moderate to high inhibitory effects on MAO-B, suggesting that this compound may share similar properties .

Receptor Modulation

The compound's unique substitution pattern may enhance its ability to interact selectively with specific biological targets, making it a candidate for further pharmacological studies. Research indicates that compounds containing pyrrolidine rings often serve as receptor modulators, which can lead to therapeutic applications in treating neurological disorders .

Antimicrobial Activity

In related studies, compounds with similar fluorinated structures have exhibited promising antibacterial and antifungal activities. For example, derivatives containing a 3-fluorobenzyl moiety have shown effective growth inhibition against various Gram-positive and Gram-negative bacteria, indicating that this compound might also possess antimicrobial properties .

Case Study: MAO-B Inhibition

A study published in the European Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives for their MAO-B inhibitory activity. Compounds were synthesized and tested, revealing that modifications incorporating fluorine atoms improved selectivity and potency against MAO-B while minimizing undesirable interactions with hERG channels, which are associated with cardiac toxicity. This suggests that this compound could be developed as a safer alternative in treating conditions related to MAO-B activity .

Comparative Analysis of Biological Activity

A comparative analysis of various pyrrolidine derivatives highlighted the unique biological profile of this compound. The following table summarizes key findings from related compounds:

| Compound Name | IC50 (MAO-B) | Antibacterial Activity | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Potential therapeutic applications |

| Compound A | 0.5 µM | Effective against MRSA | High selectivity for MAO-B |

| Compound B | 0.7 µM | Moderate efficacy | Reduced hERG affinity due to fluorination |

Note: TBD = To Be Determined

Propriétés

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJARABCWDAAXPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.